
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide is a compound with significant potential in medicinal chemistry. Its structure suggests a variety of biological activities due to the presence of both a benzothiazole and a morpholine sulfonyl moiety. This article reviews the biological activity of this compound based on recent studies and data.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₁N₃O₄S₂ |
Molecular Weight | 407.51 g/mol |
CAS Number | 6216-79-1 |
Density | 1.366 g/cm³ |
Refractive Index | 1.611 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzothiazole ring is known for its role in inhibiting enzymes and interacting with DNA. The morpholine sulfonyl group enhances solubility and may contribute to the compound's efficacy against certain cellular targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines:
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 (Breast) | 17 |
HT-29 (Colon) | 9 |
HeLa (Cervical) | 0.63 - 0.85 |
These results indicate that the compound exhibits significant potency against multiple cancer types, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies indicate that it possesses activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Case Studies
- Study on Anticancer Properties : A study published in the Journal of Organic Chemistry detailed the synthesis and biological evaluation of related benzothiazole derivatives, highlighting their anticancer activity through apoptosis induction in cancer cells .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain response compared to control groups .
- Antimicrobial Evaluation : The compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibition at low concentrations .
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds have been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of mitochondrial membrane potential. Specific derivatives have demonstrated cytotoxicity against human cancer cell lines such as HCT-116 and HeLa, with IC50 values indicating effective inhibition of cell proliferation .
Anti-inflammatory Properties
The compound's structural motifs suggest potential anti-inflammatory effects. Similar benzothiazole derivatives have been synthesized that exhibit significant inhibitory activity against cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. This positions them as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.
Antimicrobial and Antibacterial Properties
This compound has also been explored for its antimicrobial activity:
- Bacterial Inhibition : Analogues of this compound have shown efficacy against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The sulfonamide group is particularly noted for enhancing antibacterial properties by interfering with bacterial folate synthesis pathways .
Molecular Hybridization
The unique structure allows for molecular hybridization strategies aimed at creating new drug candidates. By combining the benzothiazole moiety with other pharmacophores, researchers can develop compounds with enhanced biological activities and reduced side effects. This approach is particularly relevant in the design of dual-action drugs targeting multiple pathways involved in diseases like cancer and inflammation .
Structure-Activity Relationship Studies
Ongoing research into the structure-activity relationships (SAR) of this compound aims to identify critical structural features that contribute to its biological activity. Such studies are essential for optimizing lead compounds for drug development .
Case Study 1: Anticancer Evaluation
A study focused on synthesizing derivatives of benzothiazole demonstrated that certain modifications led to enhanced anticancer activity. Compounds exhibited IC50 values below 100 μM against various cancer cell lines, indicating strong potential for further development as anticancer agents .
Case Study 2: Anti-inflammatory Efficacy
Another investigation highlighted the anti-inflammatory effects of related compounds through COX inhibition assays. Results showed comparable efficacy to established NSAIDs, suggesting that further exploration could lead to new therapeutic options for inflammatory diseases.
Propriétés
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-20(2)11-15-17(16(24)12-20)29-19(21-15)22-18(25)13-3-5-14(6-4-13)30(26,27)23-7-9-28-10-8-23/h3-6H,7-12H2,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZFRNIRBMGIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.